molecular formula C21H24N2O5S B2877318 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide CAS No. 2034309-10-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide

Cat. No.: B2877318
CAS No.: 2034309-10-7
M. Wt: 416.49
InChI Key: BMJVAXHHVOVJAM-UHFFFAOYSA-N
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Description

This compound is a piperidine-1-carboxamide derivative featuring a benzodioxole methyl group at the N-position and a benzylsulfonyl moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-benzylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c24-21(22-13-17-6-7-19-20(12-17)28-15-27-19)23-10-8-18(9-11-23)29(25,26)14-16-4-2-1-3-5-16/h1-7,12,18H,8-11,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJVAXHHVOVJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide, a compound with the CAS number 898408-59-8, has garnered attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C25H22N2O5S
  • Molecular Weight : 462.5 g/mol

This compound features a piperidine core substituted with a benzylsulfonyl group and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to or derived from benzo[d][1,3]dioxole. The following table summarizes key findings regarding the anticancer activity of this compound and related compounds.

Study Cell Line IC50 (µM) Mechanism
HepG22.38EGFR inhibition, apoptosis via mitochondrial pathways
Hep3B3.94Induces cell cycle arrest in G1 phase
MCF74.52Inhibition of cell proliferation
Various (general)>150Non-cytotoxic towards normal cells

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against cancer cell lines while demonstrating low toxicity towards normal cells.

The mechanisms underlying the anticancer effects of this compound include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways in cancer cells .
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to apoptosis in cancer cells through the activation of mitochondrial pathways, involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Specifically, in the Hep3B liver cancer cell line, this compound has been observed to cause significant arrest in the G1 phase of the cell cycle, thereby inhibiting further cell division .

Case Studies and Research Findings

A notable study conducted on derivatives of benzodioxole reported that compounds similar to this compound exhibited potent anticancer activity across various cell lines. The study highlighted that compounds with amide functionalities showed enhanced cytotoxic effects compared to their non-amide counterparts .

Another research effort focused on evaluating the anti-inflammatory properties alongside anticancer activities. The results indicated that these compounds not only inhibited tumor growth but also reduced inflammatory markers associated with cancer progression .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine-1-carboxamide 4-Benzylsulfonyl, N-benzodioxolylmethyl N/A N/A
1a () Piperidine-4-carboxamide 1-(Naphthalen-1-yl)propyl Not specified
1d () Piperidine-4-carboxamide 1-(Naphthalen-1-yl)-2-phenylethyl Not specified
Compound 3w () Piperidine-1-carboxamide 4-Fluorophenyl, N-benzodioxolylmethyl Not specified
C1–C31 () Thiazole-2-amine 5-Benzodioxolylmethyl, 4-tert-butyl Antitumor (HeLa, A549)

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